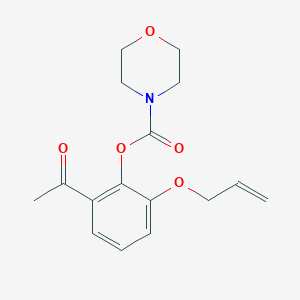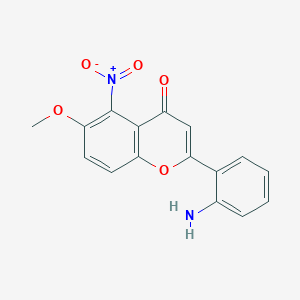![molecular formula C17H28N2O3 B12626259 1-(2-Ethoxyethyl)-4-[2-(4-methoxyphenoxy)ethyl]piperazine CAS No. 918481-63-7](/img/structure/B12626259.png)
1-(2-Ethoxyethyl)-4-[2-(4-methoxyphenoxy)ethyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Ethoxyethyl)-4-[2-(4-methoxyphenoxy)ethyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethoxyethyl)-4-[2-(4-methoxyphenoxy)ethyl]piperazine typically involves the reaction of piperazine with 2-(4-methoxyphenoxy)ethyl chloride and 2-ethoxyethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Ethoxyethyl)-4-[2-(4-methoxyphenoxy)ethyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Ethoxyethyl)-4-[2-(4-methoxyphenoxy)ethyl]piperazine has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as a scaffold for drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Ethoxyethyl)-4-[2-(4-methoxyphenoxy)ethyl]piperazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Hydroxyethyl)-4-[2-(4-methoxyphenoxy)ethyl]piperazine
- 1-(2-Ethoxyethyl)-4-[2-(4-chlorophenoxy)ethyl]piperazine
- 1-(2-Ethoxyethyl)-4-[2-(4-methylphenoxy)ethyl]piperazine
Uniqueness
1-(2-Ethoxyethyl)-4-[2-(4-methoxyphenoxy)ethyl]piperazine is unique due to the presence of both ethoxyethyl and methoxyphenoxy groups, which may confer specific chemical and biological properties not found in other similar compounds.
Eigenschaften
CAS-Nummer |
918481-63-7 |
|---|---|
Molekularformel |
C17H28N2O3 |
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
1-(2-ethoxyethyl)-4-[2-(4-methoxyphenoxy)ethyl]piperazine |
InChI |
InChI=1S/C17H28N2O3/c1-3-21-14-12-18-8-10-19(11-9-18)13-15-22-17-6-4-16(20-2)5-7-17/h4-7H,3,8-15H2,1-2H3 |
InChI-Schlüssel |
ZWFJVNJFMTVRTI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCN1CCN(CC1)CCOC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-[(5-aminopyridin-2-yl)amino]propanoate](/img/structure/B12626191.png)
![[5-bromo-2-(1H-tetrazol-1-yl)phenyl][4-(3-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B12626205.png)
![Benzonitrile, 3-[3-(2-benzothiazolylmethoxy)-5-chlorophenoxy]-5-chloro-](/img/structure/B12626211.png)
![3-(Benzenesulfonyl)-5-chloro-2-[5-(pyridin-4-yl)-1,3-thiazol-2-yl]-1H-indole](/img/structure/B12626214.png)
![1-Propyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B12626230.png)


![1-(2,3-Dichlorophenyl)-4-[(2-fluoropyridin-3-yl)carbonyl]piperazine](/img/structure/B12626246.png)
![[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] phenyl carbonate](/img/structure/B12626247.png)
![N-[4-(4-Methoxyphenoxy)benzoyl]-O-(trifluoromethyl)-L-tyrosine](/img/structure/B12626253.png)


![4-[6-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyrazol-1-ylpyrido[3,2-d]pyrimidin-4-yl]morpholine](/img/structure/B12626287.png)
![5-[3,5-Bis(trifluoromethyl)phenyl]-2,3-dibromothiophene](/img/structure/B12626293.png)
